molecular formula C25H27N3O6 B14953432 1-ethyl-4'-hydroxy-3'-[(5-methylfuran-2-yl)carbonyl]-1'-[2-(morpholin-4-yl)ethyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

1-ethyl-4'-hydroxy-3'-[(5-methylfuran-2-yl)carbonyl]-1'-[2-(morpholin-4-yl)ethyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

Cat. No.: B14953432
M. Wt: 465.5 g/mol
InChI Key: PEDBWUDWPABCIM-UHFFFAOYSA-N
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Description

1-ethyl-4’-hydroxy-3’-[(5-methylfuran-2-yl)carbonyl]-1’-[2-(morpholin-4-yl)ethyl]spiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione is a complex organic compound featuring a spiro[indole-pyrrole] core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-4’-hydroxy-3’-[(5-methylfuran-2-yl)carbonyl]-1’-[2-(morpholin-4-yl)ethyl]spiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione typically involves multi-step organic reactions. The key steps include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst.

    Spirocyclization: The indole derivative undergoes a cyclization reaction to form the spiro[indole-pyrrole] structure.

    Functional Group Modifications: Introduction of the ethyl, hydroxy, and carbonyl groups through various organic reactions such as alkylation, oxidation, and acylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-4’-hydroxy-3’-[(5-methylfuran-2-yl)carbonyl]-1’-[2-(morpholin-4-yl)ethyl]spiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: The ethyl and morpholinyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or Jones reagent.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological pathways involving indole derivatives.

    Medicine: Potential therapeutic agent due to its structural similarity to bioactive indole derivatives.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 1-ethyl-4’-hydroxy-3’-[(5-methylfuran-2-yl)carbonyl]-1’-[2-(morpholin-4-yl)ethyl]spiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione is not well-documented. based on its structure, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, π-π interactions, and hydrophobic interactions. The indole core is known to bind to various biological targets, suggesting potential pathways for its activity.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a simpler indole structure.

    Tryptophan: An essential amino acid with an indole side chain.

    Strychnine: An alkaloid with a complex indole structure.

Uniqueness

1-ethyl-4’-hydroxy-3’-[(5-methylfuran-2-yl)carbonyl]-1’-[2-(morpholin-4-yl)ethyl]spiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione is unique due to its spiro[indole-pyrrole] core and the presence of multiple functional groups, which provide a diverse range of chemical reactivity and potential biological activity.

Properties

Molecular Formula

C25H27N3O6

Molecular Weight

465.5 g/mol

IUPAC Name

1-ethyl-3'-hydroxy-4'-(5-methylfuran-2-carbonyl)-1'-(2-morpholin-4-ylethyl)spiro[indole-3,5'-pyrrole]-2,2'-dione

InChI

InChI=1S/C25H27N3O6/c1-3-27-18-7-5-4-6-17(18)25(24(27)32)20(21(29)19-9-8-16(2)34-19)22(30)23(31)28(25)11-10-26-12-14-33-15-13-26/h4-9,30H,3,10-15H2,1-2H3

InChI Key

PEDBWUDWPABCIM-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C3(C1=O)C(=C(C(=O)N3CCN4CCOCC4)O)C(=O)C5=CC=C(O5)C

Origin of Product

United States

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